Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate
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Overview
Description
Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by its furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of various functional groups, such as acetyl, amino, and carboxylate, makes this compound versatile and significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the formation of the furan ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the acetyl group can participate in acetylation reactions, affecting protein function and gene expression .
Comparison with Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Known for its insulin secretion inhibition properties.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Exhibits significant biological activity, including anticancer properties.
Uniqueness: Methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4(11)6-5(2)14-8(10)7(6)9(12)13-3/h10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTYBQHDQWYJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N)C(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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